4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate
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Overview
Description
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate is an organic compound characterized by the presence of a trichloroethanimidoyl group attached to a butenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate typically involves the following steps:
Formation of the Trichloroethanimidoyl Intermediate: This step involves the reaction of trichloroacetonitrile with an appropriate amine under controlled conditions to form the trichloroethanimidoyl intermediate.
Coupling with But-2-en-1-yl Acetate: The trichloroethanimidoyl intermediate is then reacted with but-2-en-1-yl acetate in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the trichloroethanimidoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted butenyl acetates.
Scientific Research Applications
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate involves its interaction with molecular targets through its reactive functional groups. The trichloroethanimidoyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in medicinal and biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-amine: Similar structure but with an amine group instead of an acetate group.
Uniqueness
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate is unique due to the presence of both the trichloroethanimidoyl and acetate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
189162-38-7 |
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Molecular Formula |
C8H10Cl3NO3 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
4-(2,2,2-trichloroethanimidoyl)oxybut-2-enyl acetate |
InChI |
InChI=1S/C8H10Cl3NO3/c1-6(13)14-4-2-3-5-15-7(12)8(9,10)11/h2-3,12H,4-5H2,1H3 |
InChI Key |
LREWEVVBUGQBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CCOC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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